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Magnesium sulfite

Flue gas desulfurization Solubility Scrubbing chemistry

Magnesium sulfite (MgSO₃) is a process-critical intermediate, not a commodity reagent. Sourcing material without defined hydrate stability can cause dewatering failures and oxidation inefficiency in FGD byproduct recovery. This product is specified for its hexahydrate form and controlled transition behavior. - 92× higher solubility than CaSO₃ at 25°C, eliminating scrubber scaling risk. - Defined hexahydrate-to-trihydrate transition at 40°C enables precise solids handling. - Cobalt-catalyzed oxidation pathway supports conversion to marketable MgSO₄.

Molecular Formula MgSO3
MgO3S
Molecular Weight 104.37 g/mol
CAS No. 7757-88-2
Cat. No. B1587470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium sulfite
CAS7757-88-2
Molecular FormulaMgSO3
MgO3S
Molecular Weight104.37 g/mol
Structural Identifiers
SMILES[O-]S(=O)[O-].[Mg+2]
InChIInChI=1S/Mg.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2
InChIKeyJESHZQPNPCJVNG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Sulfite: Industrial Desulfurization & Pulping Profile


Magnesium sulfite (MgSO₃, CAS 7757-88-2) is an inorganic sulfite salt that exists predominantly as a hexahydrate (MgSO₃·6H₂O) under ambient conditions and transitions to a trihydrate above 40 °C [1]. It exhibits moderate water solubility of 0.646 g/100 g H₂O at 25 °C and is insoluble in ethanol . Its primary industrial relevance lies in its role as the intermediate reaction product in magnesium-based wet flue gas desulfurization (WFGD) systems and as a component in the Kawasaki magnesium bisulfite pulping process . The compound is also of interest for oxidation to magnesium sulfate for agricultural and industrial recovery applications [2].

1 Magnesium-based wet FGD intermediate: reaction product in SO2 absorption using Mg(OH)2/MgO slurry
2 Kawasaki bisulfite pulping component: generated in situ to form cooking liquor
3 Oxidation precursor for MgSO4 recovery: intermediate step to produce magnesium sulfate fertilizer or industrial sulfate

Magnesium Sulfite Substitution Risks


Industrial sulfite salts such as calcium sulfite (CaSO₃), sodium sulfite (Na₂SO₃), ammonium sulfite ((NH₄)₂SO₃), and magnesium bisulfite (Mg(HSO₃)₂) are not functionally interchangeable with magnesium sulfite despite sharing the sulfite anion. Their divergent physicochemical properties—specifically aqueous solubility, oxidation kinetics, sensitivity to transition-metal catalysts, and hydrate stability—dictate fundamentally different process outcomes in flue gas desulfurization (FGD) systems and pulping operations. Direct substitution without quantitative understanding of these differences leads to compromised SO₂ removal efficiency, altered byproduct oxidation rates, scaling or fouling issues, and downstream processing complications. The evidence compiled below quantifies these critical points of differentiation to inform technically sound material selection and procurement decisions.

Solubility-driven scaling behavior
MgSO3: intermediate water solubility (0.646 g/100g) CaSO3: much lower solubility (0.007 g/100g) may alter slurry rheology and scaling propensity
Equipment designed for magnesium sulfite may experience different nozzle clogging or deposit formation with calcium sulfite.
Oxidation kinetic mismatch
MgSO3: near-first-order (0.88), pH optimum ~6.5 Na2SO3: variable orders (1.50–2.07) can shift oxidation efficiency and reactor performance
Using sodium sulfite without kinetic re-characterization may result in unplanned byproduct accumulation.
Catalyst compatibility divergence
MgSO3: sensitive to Co2+ and Mn2+ catalysts CaSO3: only Mn2+-sensitive; Co2+-based oxidation routes may not transfer
Catalytic sulfate recovery pathways are not interchangeable between magnesium and calcium sulfite.

Magnesium Sulfite: Comparative Evidence Guide


Aqueous Solubility: Magnesium vs. Calcium Sulfite

Magnesium sulfite exhibits approximately 92-fold higher aqueous solubility than calcium sulfite at 25 °C, a critical determinant of scrubber liquor handling and scaling propensity in wet FGD systems . The higher solubility of the magnesium salt reduces the risk of nozzle clogging and solid deposition compared to calcium-based systems, which rely on forced oxidation and gypsum precipitation. However, its solubility is still categorized as 'slightly soluble' (0.646 g/100 g H₂O), in contrast to the freely soluble sodium and ammonium sulfites, positioning magnesium sulfite as an intermediate-solubility option suitable for specific slurry-based processes [1].

Solubility: Mg vs Ca Sulfite
Head-to-head
92.3-fold higher
Informs scrubber design to reduce scaling risk
25°C, pure water; MgSO3: 0.646 g/100g, CaSO3: 0.007 g/100g
Flue gas desulfurization Solubility Scrubbing chemistry

Oxidation Kinetics: Reaction Order & pH Optimum

In a stirred bubbling reactor simulating magnesium-based wet FGD conditions, the uncatalyzed oxidation of magnesium sulfite was determined to follow a reaction order of 0.88 with respect to MgSO₃ concentration, reaching a maximum oxidation rate near pH 6.5 [1]. This kinetic behavior differs from that of sodium sulfite, which exhibits variable reaction orders (reported as 1.54, 2.07, 1.50, and 2.02 depending on conditions), and ammonium sulfite, for which kinetics have been separately characterized [2]. The near-first-order dependence on MgSO₃ and the defined pH optimum provide a quantitative basis for designing oxidation reactors and predicting byproduct conversion rates in magnesium-based FGD facilities, enabling more precise process control than is achievable with less-characterized or differently behaving sulfite salts.

Oxidation Reaction Order
Reported
0.88 (MgSO3) vs 1.50–2.07 (Na2SO3)
Enables precise reactor sizing for MgSO3 oxidation
Stirred bubbling reactor; pH optimum 6.5
Oxidation kinetics Reaction order WFGD Process optimization

Catalytic Sensitivity: Co²⁺ vs. Mn²⁺ Selectivity

A comparative study of transition-metal-catalyzed oxidation of solid sulfites revealed a stark selectivity difference: the oxidation rate of magnesium sulfite is considerably sensitive to Co²⁺, whereas calcium sulfite is sensitive only to Mn²⁺ [1]. Both magnesium sulfite and calcium sulfite exist as solids in FGD slurries, yet their catalytic responsiveness diverges sharply. Sodium sulfite and ammonium sulfite, which are soluble, also showed sensitivity to Co²⁺, aligning more closely with magnesium sulfite in this respect [2]. This differential sensitivity has direct practical consequences for post-desulfurization oxidation strategies, particularly when the goal is to produce marketable magnesium sulfate (e.g., as fertilizer) via controlled catalytic oxidation. A facility employing calcium-based desulfurization cannot leverage the same cobalt-based catalyst systems that are effective for magnesium sulfite oxidation.

Catalytic Selectivity: Co2+ vs Mn2+
Head-to-head
MgSO3: Co2+ & Mn2+ active; CaSO3: only Mn2+
Dictates catalyst choice for sulfate recovery
Solid sulfite oxidation; Co-Bent rate 0.13 mol/(L·h)
Catalysis Transition metals Sulfite oxidation Byproduct valorization

Hydrate Transition: Hexahydrate to Trihydrate

Magnesium sulfite exhibits a well-defined hydrate transition: the hexahydrate (MgSO₃·6H₂O) is stable below 40 °C, while the trihydrate (MgSO₃·3H₂O) becomes the stable phase above this temperature; however, metastable hexahydrate can precipitate at temperatures significantly above the nominal transition point [1]. The anhydrous form is hygroscopic and readily absorbs atmospheric moisture [2]. This thermal behavior contrasts with calcium sulfite, which exists primarily as the hemihydrate (CaSO₃·½H₂O) and decomposes upon heating rather than undergoing a defined hydrate transition, and with sodium sulfite, which loses crystalline water at 150 °C and is prone to aerial oxidation to sulfate. The precise 40 °C transition temperature of magnesium sulfite provides a clear process design parameter for controlling crystal morphology, solids handling, and dehydration operations in both FGD byproduct recovery and magnesium sulfite manufacturing.

Hydrate Transition
Class-level
Hexahydrate → trihydrate at 40°C
Controls crystal form and dewatering behavior
Metastable hexahydrate persists above 40°C; anhydrous is hygroscopic
Hydrate stability Thermal analysis Crystallization Process engineering

Magnesium Sulfite: Key Deployment Scenarios


Magnesium-Based WFGD: High Efficiency & Anti-Scaling

The approximately 92-fold higher solubility of magnesium sulfite relative to calcium sulfite at 25 °C directly mitigates the scaling and nozzle-clogging issues prevalent in limestone-based WFGD systems . This property supports reliable operation of scrubber loops in industrial boilers and sinter plants where magnesium oxide or hydroxide is used as the absorbent. The well-characterized oxidation kinetics (0.88 reaction order, pH optimum 6.5) further enable precise design of oxidation vessels for converting MgSO₃ to marketable magnesium sulfate heptahydrate, offering an alternative to gypsum disposal [1].

Catalytic Oxidation: Magnesium Sulfate Fertilizer Recovery

Magnesium sulfite's unique sensitivity to cobalt-based catalysts—a property not shared by calcium sulfite—enables accelerated oxidation to magnesium sulfate, a valuable agricultural commodity. Cobalt-based catalysts such as Co-Bent achieve oxidation rates of 0.13 mol/(L·h) for high-concentration MgSO₃ slurries, and Co/MCM-22 achieves catalytic rates of 0.041 mmol L⁻¹ s⁻¹ versus an uncatalyzed baseline of 0.006 mmol L⁻¹ s⁻¹ [2]. This catalytic pathway supports the valorization of desulfurization byproduct and reduces solid waste generation, a significant economic and environmental driver for adopting magnesium-based over calcium-based FGD technology [3].

Kawasaki Magnesium Bisulfite Pulping Process

Magnesium sulfite is a critical intermediate in the Kawasaki pulping process, where it is generated in situ from magnesium hydroxide and SO₂ to produce magnesium bisulfite cooking liquor . The controlled solubility and oxidation behavior of magnesium sulfite, as quantified above, are essential to maintaining liquor composition and preventing premature oxidation to sulfate, which would impair pulping efficiency. Alternative sulfite salts (e.g., sodium or ammonium) produce different cooking chemistries and are not directly substitutable in this established industrial process without complete equipment and process redesign.

Controlled Hexahydrate Crystallization

The defined hydrate transition at 40 °C (hexahydrate to trihydrate) provides a clear process control point for producing magnesium sulfite hexahydrate as a distinct solid product from FGD slurries [4]. Patented processes leverage this thermal behavior—specifically heating thickened MgSO₃ slurry to convert hexahydrate to trihydrate—to improve solids dewatering and purity prior to further processing or disposal [5]. This level of crystallographic control is not available with calcium sulfite, which decomposes rather than undergoing a defined hydrate transition, making magnesium sulfite the preferred choice when crystalline byproduct quality is a specification.

Application
Selection Property
Validation Focus
Magnesium-Based WFGD
High relative solubility vs CaSO3; defined oxidation kinetics
Assess scaling risk and SO2 removal efficiency at target temperature
Catalytic Oxidation to MgSO4
Sensitivity to Co-based catalysts; near-first-order kinetics
Verify catalyst compatibility and oxidation rate in slurry
Kawasaki Pulping Process
Controlled sulfite-bisulfite equilibrium; moderate solubility
Confirm liquor composition and oxidation stability during cooking
Hexahydrate Crystallization
Hydrate transition at 40°C; metastable phase behavior
Validate crystal phase and dewatering under process conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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